molecular formula C10H10BrClO B3207354 2-(4-Bromophenyl)-2-methylpropanoyl chloride CAS No. 1040860-77-2

2-(4-Bromophenyl)-2-methylpropanoyl chloride

Cat. No. B3207354
CAS RN: 1040860-77-2
M. Wt: 261.54 g/mol
InChI Key: HSGGAEWRQPVKST-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-Bromophenyl)-2-methylpropanoyl chloride involves the reaction of 2-methyl-2-phenylpropanoic acid with thionyl chloride (SOCl2) . During this process, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, resulting in the formation of the acid chloride. This reaction is crucial for obtaining pure fexofenadine, a non-sedating antihistamine .


Molecular Structure Analysis

The crystallographic study of this compound reveals that it crystallizes in the centrosymmetric space group P21/c . In the solid state, the structure exhibits strong intramolecular O-H…O hydrogen bonding interactions. Additionally, weak intermolecular interactions such as C-H…O , π…π , and H…H contacts contribute to the self-assembly of molecules .

properties

IUPAC Name

2-(4-bromophenyl)-2-methylpropanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGGAEWRQPVKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Br)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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